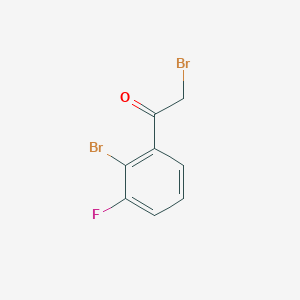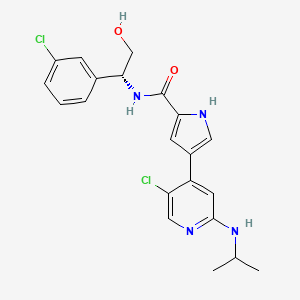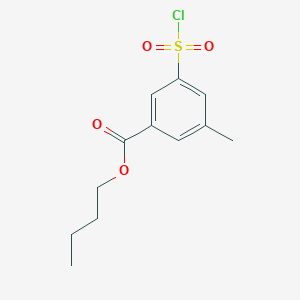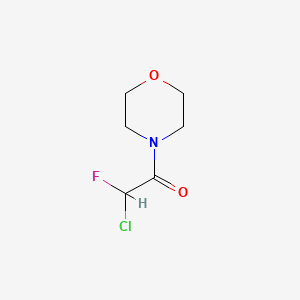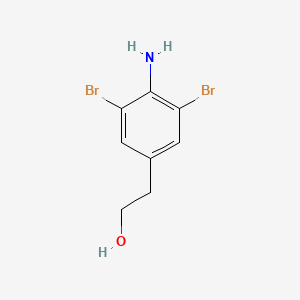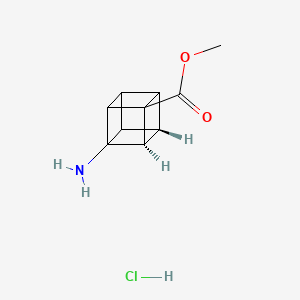
methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride is a synthetic compound that belongs to the class of cubane derivatives Cubane is a hydrocarbon with a unique cubic structure, which imparts interesting chemical properties to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride typically involves multiple steps, starting from commercially available cubane derivatives. One common method involves the functionalization of cubane to introduce the amino and carboxylate groups. This can be achieved through a series of reactions, including nitration, reduction, and esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted cubane derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cubane derivatives.
Biology: Its unique structure makes it a candidate for studying protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as high energy density materials.
Wirkmechanismus
The mechanism of action of methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cubic structure of the compound allows for unique binding interactions, which can modulate the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Another compound with a similar structure but different functional groups.
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: A compound with a different core structure but similar stereochemistry.
Uniqueness
Methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride is unique due to its cubane core, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications that require high stability and unique binding interactions.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
methyl (2R,5S)-3-aminocubane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-8(12)9-4-2-5-3(4)7(9)10(5,11)6(2)9;/h2-7H,11H2,1H3;1H/t2-,3?,4?,5?,6+,7?,9?,10?;/m0./s1 |
InChI-Schlüssel |
GEJKSGFOULYMFZ-IDTNQGKZSA-N |
Isomerische SMILES |
COC(=O)C12[C@H]3[C@H]4C1C5C4C3(C25)N.Cl |
Kanonische SMILES |
COC(=O)C12C3C4C1C5(C4C3C25)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


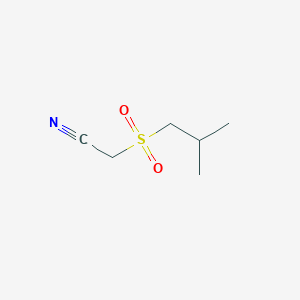
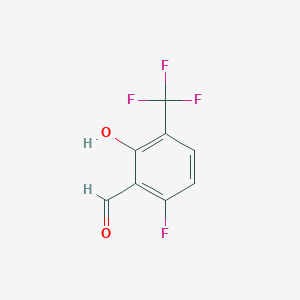
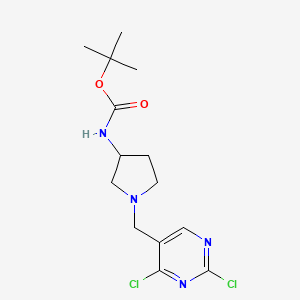
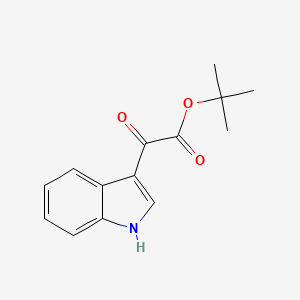

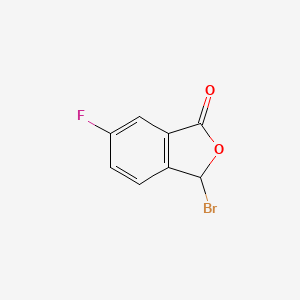

![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
